8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorophenyl group, a thiophene ring, and an imidazotriazine ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of compounds containing fluorophenyl groups, such as the one mentioned, has been explored for their potential antimicrobial properties. For example, Holla et al. (2003) synthesized new fluorine-containing triazinones as potential antibacterial agents, highlighting the significance of fluorophenyl groups in developing biologically active molecules Holla, B. S., Bhat, K., & Shetty, N. S. (2003). Synthesis of Some New Fluorine Containing Thiadiazolotriazinones as Potential Antibacterial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 178, 2193-2199.
Antiviral and Anticancer Potential
Another area of interest is the development of compounds with potential anti-HIV and anticancer activities. Makki et al. (2014) investigated fluorine-substituted triazinones for their anti-HIV-1 and CDK2 inhibitory activities, indicating the promise of such compounds in therapeutic applications Makki, M., Abdel-Rahman, R. M., & Khan, K. A. (2014). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. Journal of Chemistry, 2014, 1-14.
Hybrid Molecule Synthesis for Biological Activities
The creation of hybrid molecules combining fluorophenyl groups with other biologically active moieties has been explored to enhance antimicrobial, antilipase, and antiurease activities. Başoğlu et al. (2013) synthesized compounds incorporating cephalosporanic and penicillanic acid derivatives, demonstrating the versatility of fluorophenyl-containing compounds in medicinal chemistry Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities. Medicinal Chemistry Research, 23, 3128-3143.
Novel Derivatives and Their Therapeutic Implications
Research on novel derivatives of compounds with the fluorophenyl group has led to the identification of molecules with potential antitumor activities. Sztanke et al. (2007) identified novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one, showing cytotoxic activities against various carcinoma cells, highlighting the potential of such compounds in cancer therapy Sztanke, K., Pasternak, K., Rzymowska, J., Sztanke, M., Kandefer-Szerszeń, M., Dybała, I., & Kozioł, A. (2007). Identification of antitumour activity of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one. Bioorganic & medicinal chemistry, 15(8), 2837-49.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c18-11-3-5-12(6-4-11)22-7-8-23-16(25)14(20-21-17(22)23)15(24)19-10-13-2-1-9-26-13/h1-6,9H,7-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIWURGJLWOPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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